3,5-Dibromopyridine
Description
Overview of Pyridine (B92270) Derivatives in Chemical Research
Pyridine derivatives, characterized by a six-membered heterocyclic ring containing one nitrogen atom, represent a significant class of organic compounds in chemical research. This core structure, analogous to benzene (B151609) with a nitrogen atom replacing one carbon-hydrogen unit, imparts unique electronic and chemical properties to pyridine and its derivatives. globalresearchonline.net Pyridine itself is a polar and ionizable aromatic compound, and its derivatives are of particular interest in various fields, including medicinal chemistry, agrochemistry, and materials science. nih.govajrconline.org The incorporation of the pyridine nucleus is a key synthetic strategy in drug discovery, contributing to the development of numerous therapeutic agents with a broad spectrum of activities, such as antimicrobial, antiviral, anticancer, and antidiabetic properties. globalresearchonline.netjchemrev.com Their utility stems from features like weak basicity, water solubility, chemical stability, ability to form hydrogen bonds, and small molecular size. jchemrev.com Pyridine derivatives also find applications as ligands for organometallic compounds and in asymmetric catalysis. nih.gov
Significance of 3,5-Dibromopyridine as a Key Intermediate
This compound (C₅H₃Br₂N) is a halogenated pyridine derivative with two bromine atoms positioned at the 3 and 5 positions of the pyridine ring. guidechem.com This specific substitution pattern makes it a valuable and versatile building block in organic synthesis. guidechem.comjubilantingrevia.com Its significance lies primarily in its role as a key intermediate for the preparation of a wide array of other organic chemicals, including those relevant to the pharmaceutical and agrochemical industries. guidechem.comjubilantingrevia.com The presence of the bromine atoms at the 3 and 5 positions allows for various functionalization reactions, such as metal-halogen exchange reactions with reagents like n-BuLi, nucleophilic substitutions, and oxidative additions with palladium catalysts (e.g., Stille and Suzuki couplings). heteroletters.orgfishersci.se These reactions enable the introduction of diverse functional groups onto the pyridine ring, facilitating the synthesis of more complex molecules. heteroletters.org
Historical Context of this compound Studies
The synthesis of this compound dates back to the early 20th century, emerging from broader efforts to develop new halogenated pyridine derivatives for various chemical applications. guidechem.com Early methods for preparing this compound involved the direct bromination of pyridine. acs.org Hofmann, in 1879, reported the preparation of this compound by heating pyridine dibromide or a mixture of pyridine hydrochloride and bromine in a sealed tube at elevated temperatures. acs.org Later, Ciamician and Silber also prepared this compound, alongside 3-bromopyridine (B30812), using a similar method but with longer heating times and higher temperatures. acs.org Blau subsequently reported an improved method involving passing a mixture of bromine and carbon dioxide through molten pyridine hydrochloride, which increased the combined yield of mono- and dibromopyridines. acs.org Further advancements in synthetic methodologies have since been developed to improve the yield and purity of this compound.
Scope and Objectives of Current Research on this compound
Current research involving this compound continues to explore its utility as a synthetic intermediate for the creation of novel organic compounds. Objectives often focus on developing more efficient and selective synthetic routes utilizing this compound. This includes its application in various cross-coupling reactions, such as Suzuki and Stille couplings, to synthesize complex substituted pyridines. fishersci.sethermofisher.kr Researchers are also investigating its use in the synthesis of ligands for metal complexes and in the preparation of functional materials. sigmaaldrich.comottokemi.comrsc.org The compound is also explored as a biochemical reagent for life science-related research. chemsrc.commedchemexpress.com Ongoing studies aim to leverage the reactivity of the bromine atoms to construct diverse molecular architectures with potential applications in pharmaceuticals, agrochemicals, and materials science. guidechem.comjubilantingrevia.com
Here is a table summarizing some key physical and chemical properties of this compound based on the search results:
Detailed Research Findings:
Research highlights the use of this compound in various synthetic transformations:
Lithiation and Alkylation: this compound undergoes lithiation with lithium diisopropylamide (LDA), and subsequent reaction with electrophiles yields 4-alkyl-3,5-dibromopyridines. fishersci.sethermofisher.krsigmaaldrich.comchemicalbook.com
Cross-Coupling Reactions: It is utilized in palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, to synthesize substituted pyridine derivatives like 3,5-bis(2-indolyl)pyridine and 3-[(2-indolyl)-5-phenyl]pyridine derivatives. fishersci.sethermofisher.kr It has also been used in Suzuki coupling to prepare pyridine-3,5-bis(phenyl-4-carboxylic acid). rsc.org
Synthesis of Metal Complexes: this compound has been used in the synthesis of new mercury(II) complexes with halogen and 3,5-disubstituted pyridine ligands. sigmaaldrich.comottokemi.comsigmaaldrich.com
Preparation of Substituted Pyridines: It serves as a starting material for preparing compounds like 3-acetylamino-5-ethoxypyridine through reactions involving sodium ethylate, ammonia, and acetic anhydride (B1165640). fishersci.sethermofisher.krchemicalbook.com
Synthesis of Polymers: 3,5-Dibromopyridines with specific functional groups attached have been used as starting materials for the synthesis of polypyridines. oup.com
This compound is a halogenated pyridine derivative widely utilized as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries guidechem.com. Its structure consists of a pyridine ring substituted with bromine atoms at the 3 and 5 positions guidechem.com. This compound is typically synthesized in the laboratory as it is not known to occur naturally guidechem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromopyridine | |
|---|---|---|
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InChI |
InChI=1S/C5H3Br2N/c6-4-1-5(7)3-8-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSPMXMEOFGPIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N | |
| Record name | 3,5-dibromopyridine | |
| Source | Wikipedia | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073921 | |
| Record name | 3,5-Dibromopyridine | |
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Molecular Weight |
236.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625-92-3 | |
| Record name | 3,5-Dibromopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-92-3 | |
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| Record name | 3,5-Dibromopyridine | |
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| Record name | 625-92-3 | |
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| Record name | 3,5-Dibromopyridine | |
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| Record name | 3,5-dibromopyridine | |
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Synthetic Methodologies for 3,5 Dibromopyridine and Its Derivatives
Established Synthesis Routes for 3,5-Dibromopyridine
Established methods for synthesizing this compound often involve the functionalization of pyridine (B92270) or its activated forms.
Conversion from Pyridine N-Oxides
Pyridine N-oxides can serve as intermediates in the synthesis of brominated pyridines. While the direct conversion of pyridine N-oxide to this compound is not explicitly detailed in the search results, related reactions of pyridine N-oxides with brominating agents are mentioned. For instance, bromination of pyridine-N-oxide with a mixture of bromine and fuming sulfuric acid yields 3-bromopyridine-N-oxide as the chief product, along with dibrominated byproducts researchgate.net. Reactivity studies on this compound-N-oxide show that treatment with fuming nitric acid and sulfuric acid yields the 4-nitro derivative researchgate.net. The preparation of this compound-N-oxide itself can be achieved by reacting this compound with hydrogen peroxide in an organic solvent, potentially in a microreactor at controlled temperatures google.com.
Bromination of Pyridine Precursors
Direct bromination of pyridine can lead to the formation of this compound, although achieving high regioselectivity can be challenging. Heating pyridine hydrochloride with bromine at 200°C in sealed tubes has been reported to yield 3-bromopyridine (B30812) and this compound google.com. Another method involves reacting gaseous pyridine with gaseous bromine at elevated temperatures, around 300°C, which yields a mixture of 3-bromopyridine and this compound, with a small amount of higher brominated products google.com. A more recent method describes the preparation of this compound using pyridine as a raw material, with concentrated sulfuric acid and thionyl chloride as catalysts, and dropwise addition of bromine at high temperatures (125-138°C). This method reports a yield of approximately 82% for pure this compound chemicalbook.com.
Advanced Synthetic Strategies for this compound Derivatives
More advanced synthetic strategies, particularly for this compound derivatives, often employ modern reaction techniques to improve efficiency, selectivity, and reaction times.
Microwave-Assisted Synthesis of 3-Amino-5-bromopyridine (B85033) Derivatives
Microwave irradiation has been shown to facilitate the synthesis of 3-amino-5-bromopyridine derivatives. A facile and general synthetic strategy involves reacting this compound with an excess of an aliphatic amine under microwave heating conditions. This approach avoids the need for metal catalysts or strong bases and significantly reduces reaction times compared to conventional thermal methods clockss.orgresearchgate.net. For example, the reaction of this compound with pyrrolidine (B122466) under microwave heating at 180°C for 30 minutes yielded 5-bromo-3-(pyrrolidin-1-yl)pyridine in 55% isolated yield clockss.org. This method allows for the rapid synthesis of multi-gram quantities of 3-amino-5-bromopyridine derivatives from commercially available starting materials clockss.orgresearchgate.net. Short reaction times, typically around 1 hour, are common, although some derivatives may require longer heating clockss.org. The microwave method can offer improved yields and shorter reaction times compared to conventional heating clockss.org.
An example of microwave-assisted amination of this compound with excess aliphatic amines, such as methylamine, under microwave irradiation at 150°C for 30 minutes, selectively replaces the bromine at the 3-position, yielding 3-amino-5-bromopyridine derivatives with yields exceeding 85% . The uniform heating in microwave synthesis can reduce side reactions like di-substitution, leading to high regioselectivity .
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for functionalizing halogenated pyridines, including this compound derivatives. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a metal catalyst, often palladium.
Palladium-Catalyzed Reactions
Palladium catalysis is widely used in cross-coupling reactions involving this compound and its derivatives. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds at the bromine-substituted positions.
Examples of palladium-catalyzed reactions include the Heck cross-coupling of this compound with olefins, which can yield dialkenylpyridines researchgate.netresearchgate.net. The Suzuki-Miyaura cross-coupling reaction is also applicable to this compound, allowing for the introduction of aryl or heteroaryl groups. For instance, the synthesis of 3,5-bis(2-indolyl)pyridine and 3-[(2-indolyl)-5-phenyl]pyridine derivatives can be achieved through Stille or Suzuki type reactions on this compound fishersci.se. Palladium-catalyzed carbonylative coupling of pyridine halides, including this compound, with aryl boronic acids can lead to the formation of benzoylpyridine derivatives capes.gov.br. This compound can be selectively transformed into either the corresponding benzoyl-phenylpyridine or the corresponding dibenzoylpyridine using palladium catalysis capes.gov.br.
The efficiency and selectivity of these palladium-catalyzed reactions are highly dependent on reaction conditions, such as the choice of catalyst precursor, ligand, base, solvent, temperature, and, in the case of carbonylative coupling, CO pressure capes.gov.br. Ligands play a crucial role in influencing the regioselectivity of cross-coupling reactions on dihalogenated pyridines nih.gov. While palladium-catalyzed cross-coupling reactions often show a bias for reaction at sites adjacent to a heteroatom, specific ligands can promote coupling at other positions nih.gov.
Palladium-catalyzed C-N cross-coupling reactions are also relevant for synthesizing aminated pyridine derivatives. While not specifically focused on this compound in the search results, palladium catalysts are used for the N-arylation of aminoazines and other nitrogen-containing compounds acs.org.
The synthesis of pyridine-3,5-bis(phenyl-4-carboxylic acid) was achieved by a Suzuki coupling reaction using this compound, 4-ethoxycarbonylphenylboronic acid, CsCO3, and Pd(PPh3)4 in ethanol (B145695) rsc.org.
Data related to specific palladium-catalyzed cross-coupling reactions of this compound derivatives can be found in the literature, detailing reaction conditions, catalysts, and yields for the synthesis of various substituted pyridines researchgate.netfishersci.secapes.gov.brrsc.org.
Stille Coupling Reactions
Stille coupling is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide. This methodology has been applied to this compound for the synthesis of substituted pyridine derivatives. For instance, Stille coupling of 2,5-dibromopyridine (B19318) with organostannanes has been used to prepare brominated bipyridines, which are useful for synthesizing metal-complexing molecular rods. nih.gov The synthesis of 3,5-bis(2-indolyl)pyridine and 3-[(2-indolyl)-5-phenyl]pyridine derivatives has also been reported using Stille-type reactions on this compound. guidechem.comthermofisher.krchemicalbook.comfishersci.se
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling between an organoborane (such as a boronic acid or ester) and an organic halide or pseudohalide, is a widely used method for constructing carbon-carbon bonds. This compound serves as a common substrate in Suzuki-Miyaura couplings to synthesize arylated pyridines. hec.gov.pk This reaction allows for the introduction of aryl or heteroaryl groups at the bromine-substituted positions. Studies have explored the chemoselective Suzuki-Miyaura reactions on 3,5-dibromo-2,6-dichloropyridine, demonstrating the ability to selectively functionalize different halogen positions. rsc.org The synthesis of 3,5-diaryl-2,4,6-trimethylpyridines has been achieved through Suzuki-Miyaura coupling of 3,5-dibromo-2,4,6-trimethylpyridine (B189553) with various arylboronic acids. beilstein-journals.org Regioselectivity in Suzuki-Miyaura coupling of unsymmetrical 3,5-dibromopyridines can be influenced by substituents on the pyridine ring, such as a piperazine (B1678402) group at C2, which can promote coupling at C3. rsc.orgresearchgate.net
Synthesis of Ligands via Pd(0)-Catalyzed Cross-Coupling
Palladium(0)-catalyzed cross-coupling reactions involving this compound have been employed in the synthesis of various ligands. A ligand was prepared by a Pd(0)-catalyzed cross-coupling reaction of this compound and 5-tributylstannyl-3,3′-bipyridine. guidechem.comthermofisher.krchemicalbook.comfishersci.se This highlights the utility of this compound as a building block for generating complex molecular architectures relevant in catalysis and coordination chemistry.
Copper-Catalyzed Reactions
Copper catalysis also plays a role in the functionalization of this compound, particularly in reactions involving carbon-heteroatom bond formation. While palladium catalysis is more prevalent for C-C couplings of this compound, copper catalysis is effective in certain transformations. For example, copper-catalyzed amination reactions can be applied to bromopyridines. researchgate.net Although direct examples with this compound in C-N coupling were not extensively detailed in the provided snippets, copper catalysis is broadly used in cross-coupling reactions, including those involving nitrogen nucleophiles and aryl halides. thieme-connect.commdpi.com this compound N-oxide has been mentioned in the context of copper-catalyzed oxidative cleavage reactions, indicating the potential for copper catalysis with oxidized forms of this compound derivatives. acs.orgresearchgate.net
Nickel-Catalyzed Reactions
Nickel catalysis offers an alternative to palladium for cross-coupling reactions of aryl halides, including brominated pyridines. Nickel-catalyzed cross-coupling reactions are increasingly explored for their ability to activate C-Cl and C-O bonds, and can also be effective for C-Br bonds. mdpi.com While specific examples of nickel-catalyzed reactions solely focusing on this compound were not prominently featured in the search results, nickel catalysis is a valuable tool in the broader field of cross-coupling chemistry and can be applied to the functionalization of aryl and heteroaryl halides. chinesechemsoc.org Negishi coupling, which can be catalyzed by both palladium and nickel, has been performed starting from this compound derivatives. eie.gr
Lithiation and Halogen-Magnesium Exchange Reactions
Metallation strategies, particularly lithiation and halogen-magnesium exchange, provide powerful routes to generate highly reactive organometallic intermediates from this compound. These intermediates can then react with a variety of electrophiles to introduce different functional groups.
Lithiation of this compound with strong bases like lithium diisopropylamide (LDA) followed by reaction with electrophiles has been shown to yield 4-alkyl-3,5-dibromopyridines in high yield. guidechem.comchemicalbook.comfishersci.sesigmaaldrich.comscientificlabs.ie This indicates that the lithiation can occur regioselectively at the 4-position.
Halogen-magnesium exchange reactions, particularly using reagents like i-PrMgCl·LiCl (turbo-Grignard reagent), are effective for preparing organomagnesium species from aryl and heteroaryl bromides under mild conditions. clockss.orgsci-hub.seznaturforsch.comrsc.org This method offers good functional group tolerance.
Regioselective Bromine-Magnesium Exchange on this compound Derivatives
Regioselective bromine-magnesium exchange on this compound derivatives is a key strategy for selective functionalization. The use of reagents like iPrMgCl·LiCl allows for the selective exchange of one bromine atom, generating a pyridylmagnesium reagent that can then react with electrophiles. clockss.orgsci-hub.seznaturforsch.com
Studies have shown that the regioselectivity of the Br/Mg exchange on this compound can be influenced by substituents. For instance, a tosyloxy substituent in the 2-position of this compound allows for a highly regioselective Br/Mg exchange at the 3-position using iPrMgCl·LiCl, with regioselectivity as high as 99:1. rsc.orgrsc.org This regioselectivity is attributed to the activating effect of the tosyloxy group and the nature of the exchange reagent. The resulting pyridylmagnesium reagents can be reacted with various electrophiles to yield polyfunctional trisubstituted pyridines. rsc.org The Br/Mg exchange can also be directed by the position of other substituents, with aryl substituents in the 2-position enhancing the reactivity of the adjacent bromine at C3. clockss.org
The functionalized magnesium reagents obtained via Br/Mg exchange can be further transformed. For example, the reaction of this compound with iPrMgCl·LiCl followed by transmetalation with CuCN·2LiCl produces a copper reagent that can undergo iron(III)-catalyzed cross-coupling. clockss.org
The regioselectivity of the Br/Mg exchange can also be influenced by steric hindrance. Sterically hindered substituents in a neighboring position can disfavor the exchange at that site, directing it to the opposite position. clockss.org
Table 1 summarizes some key examples of regioselective bromine-magnesium exchange on this compound derivatives.
| Starting Material | Exchange Reagent | Electrophile | Product | Regioselectivity | Reference |
| This compound | iPrMgCl·LiCl | CuCN·2LiCl then aryl iodide | Polyfunctional pyridine | - | clockss.org |
| 3,5-dibromo-2-tosyloxypyridine | iPrMgCl·LiCl | Various | 3-functionalized-5-bromo-2-tosyloxypyridine | 99:1 (C3:C5) | rsc.orgrsc.org |
| This compound with 2-aryl substituent | iPrMgCl·LiCl | ZnCl2 then aryl halide | 2,3-diarylated pyridine | Selective at C3 | clockss.org |
Lithiation with Lithium Diisopropylamide (LDA) and Subsequent Electrophilic Quenching
Lithiation of this compound using lithium diisopropylamide (LDA) followed by reaction with electrophiles is a method for introducing substituents onto the pyridine ring. This approach can provide 4-alkyl-3,5-dibromopyridines in high yield. guidechem.comfishersci.sechemicalbook.in Specifically, this compound undergoes lithiation with LDA, and subsequent reaction with electrophiles yields 4-alkyl-3,5-dibromopyridines. chemicalbook.insigmaaldrich.com One example involves the deprotonation of 2,5-dibromopyridine with LDA at -78 °C, which yields a lithiated species that, upon addition of electrophiles, provides 4-substituted 2,5-dibromopyridines in excellent yields. arkat-usa.org The structure of the 4-iodo derivative obtained through this method has been confirmed by X-ray crystallography. arkat-usa.org
Directed Metalation Strategies
Directed metalation strategies offer regioselective approaches to functionalizing pyridines, including this compound. While direct lithiation of pyridine with strong bases can lead to mixtures of isomers, the use of lithium amides like LDA can achieve regioselective lithiation. znaturforsch.com For instance, the reaction of 3-bromopyridine with LDA at low temperatures (-95 °C) leads to regioselective lithiation at the 4-position. znaturforsch.com This lithiated species can then be transmetalated and subjected to cross-coupling reactions. znaturforsch.com
Organomagnesium reagents, such as iPrMgCl·LiCl, can also be employed for metal-halogen exchange reactions on brominated pyridines, offering milder conditions and higher functional group tolerance compared to alkyllithium reagents. znaturforsch.com The reaction of this compound with TMPMgCl·LiCl at -25 °C results in the formation of the 2-magnesiated pyridine with high regioselectivity. znaturforsch.com Subsequent reaction with an electrophile, such as DMF, can yield the corresponding aldehyde in good yield. znaturforsch.com This demonstrates that TMPMgCl·LiCl can achieve unusual regioselectivities in the metalation of pyridines. znaturforsch.com
Base-Catalyzed Aryl Halide Isomerization
Base-catalyzed aryl halide isomerization, also known as the halogen dance, is a process that can lead to the rearrangement of halogen atoms on an aromatic ring. acs.org This methodology can be utilized to achieve selective substitution of aryl halides, including bromopyridines. acs.orgchemrxiv.orgamazonaws.comresearchgate.netrsc.org For example, base-catalyzed isomerization of 3-bromopyridines can enable 4-selective etherification, hydroxylation, and amination. chemrxiv.orgamazonaws.comrsc.org Mechanistic studies suggest that the isomerization of 3-bromopyridines to 4-bromopyridines proceeds via pyridyne intermediates, and the observed 4-substitution selectivity is driven by a facile SNAr reaction. chemrxiv.orgamazonaws.comrsc.org Hydroxide (B78521) bases, such as KOH ligated with 18-crown-6, can promote the isomerization of 3-bromopyridines in solvents like N,N-dimethylacetamide. amazonaws.com The addition of bromide salts can potentially enhance isomerization efficiency and prevent undesired side reactions. amazonaws.com
Curtius Rearrangement in 3,5-Disubstituted Pyridine Synthesis
The Curtius rearrangement of acryloyl azides has been employed as a synthetic approach to access 3,5-disubstituted pyridines. dntb.gov.uaacs.orgnih.govresearchgate.netacs.org This method involves an acetic acid-promoted cycloaddition reaction starting from acryloyl azides. acs.orgnih.govacs.org This represents a novel and convenient synthetic route to symmetrically 3,5-disubstituted pyridines. acs.orgnih.govresearchgate.net The nature of the substituent on the double bond of the acryloyl azide (B81097) and the choice of solvent are crucial factors influencing the yield of the pyridine products. acs.orgnih.gov The reactivity of the acid-promoted cycloaddition is enhanced by the presence of aryl groups, such as phenyl and pyridinyl substituents. acs.orgnih.gov Mechanistic studies, including those using 13C-labeled cinnamoyl azide, support a trimolecular condensation mechanism for the formation of these pyridines. acs.orgnih.govresearchgate.net
Synthesis of Specific this compound Derivatives
3-Acetylamino-5-ethoxypyridine from this compound
3-Acetylamino-5-ethoxypyridine can be synthesized starting from this compound. The synthesis involves converting this compound with sodium ethylate into 3-bromo-5-ethoxypyridine. guidechem.comfishersci.sechemicalbook.inresearchgate.netthermofisher.com This intermediate is then reacted with ammonia, followed by acetylation of the resulting aminoethoxypyridine with acetic anhydride (B1165640) to yield 3-acetylamino-5-ethoxypyridine. guidechem.comfishersci.sechemicalbook.inresearchgate.netthermofisher.com
4-Alkyl-3,5-dibromopyridines
The synthesis of 4-alkyl-3,5-dibromopyridines can be achieved through the lithiation of this compound followed by reaction with electrophiles. A common approach involves the use of lithium diisopropylamide (LDA) to effect lithiation at the 4-position of this compound. The resulting lithiated intermediate can then react with various alkyl halides or other electrophiles to introduce an alkyl group at the C4 position, typically yielding the desired 4-alkyl-3,5-dibromopyridines in high yield. sigmaaldrich.comrsc.orgamericanelements.comchemicalbook.comorgsyn.orgresearchgate.net
3,5-Bis(2-indolyl)pyridine and 3-[(2-indolyl)-5-phenyl]pyridine Derivatives
The synthesis of 3,5-bis(2-indolyl)pyridine and 3-[(2-indolyl)-5-phenyl]pyridine derivatives often involves palladium-catalyzed cross-coupling reactions utilizing this compound as a key starting material. americanelements.comchemicalbook.comchem960.comuni.luarkat-usa.orgechemi.com Specifically, Stille or Suzuki type coupling reactions are commonly employed for the construction of the carbon-carbon bonds between the pyridine core and the indole (B1671886) or phenyl moieties. americanelements.comchemicalbook.comchem960.comuni.luarkat-usa.orgechemi.combldpharm.com These methodologies allow for the introduction of indole and phenyl substituents at the C3 and C5 positions of the pyridine ring. Indole, 5-hydroxyindole, and phenol (B47542) derivatives can serve as coupling partners. uni.lu The preparation and use of stannylindoles in mono or bis cross-coupling reactions have also been described and optimized. uni.lu These derivatives have been explored for their biological activities, including as potential cyclin-dependent kinase (CDK) inhibitors and cytotoxic agents. uni.luarkat-usa.orgechemi.combldpharm.comechemi.com
This compound-2-carboxylic acid
This compound-2-carboxylic acid is a functionalized pyridine derivative. While the PubChem CID for this compound is 12361242, specific synthetic methodologies for its preparation directly from this compound or other readily available precursors were not explicitly detailed in the consulted search results. [Search Result 1: 16, 26]
This compound-2-carboxaldehyde
This compound-2-carboxaldehyde, also known as 3,5-dibromopicolinaldehyde, has a PubChem CID of 20129826. [Search Result 1: 14, 17, 29] Despite its identification and available information regarding its chemical properties, detailed synthetic procedures specifically for this compound-2-carboxaldehyde were not found within the scope of the initial search results.
This compound-2,4-diamine
2-Amino-3,5-dibromopyridine (B40352)
2-Amino-3,5-dibromopyridine, with PubChem CID 98851, is a known derivative of this compound. [Search Result 1: 5, 7, 10, 25] This compound can be formed as a byproduct during the bromination of 2-aminopyridine, particularly when using brominating agents like N-bromosuccinimide (NBS). [Search Result 1: 31, 33, 37] While it can be an unintended product in some syntheses, methods for its removal from reaction mixtures, such as during the preparation of 2-amino-5-bromopyridine, have been developed. [Search Result 1: 37]
Reactivity and Reaction Mechanisms of 3,5 Dibromopyridine
Nucleophilic Aromatic Substitution Reactions
Pyridine (B92270), being electron-deficient compared to benzene (B151609), is generally more susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the C2 and C4 positions. wikipedia.org The presence of electron-withdrawing groups, such as halogens, further activates the ring towards nucleophilic attack. In 3,5-dibromopyridine, the bromine atoms are located at the C3 and C5 positions.
While SNAr reactions typically occur at positions ortho or para to electron-withdrawing groups or the nitrogen atom, the reactivity at the C3 and C5 positions in this compound can still be observed under appropriate conditions, although it may be less facile than at C2 or C4 if those positions were substituted with a good leaving group. wikipedia.orgwuxibiology.com The bromine atoms themselves can serve as leaving groups in SNAr reactions.
Research has explored the reaction of this compound with various nucleophiles. For instance, reactions with amines have been reported, sometimes requiring harsh conditions or metal catalysis to achieve substitution of a bromine atom. clockss.org Microwave heating has been employed to facilitate the reaction of this compound with aliphatic amines, providing a more efficient route to 3-amino-5-bromopyridine (B85033) derivatives. clockss.org
Electrophilic Aromatic Substitution Reactions (Challenges and Solutions)
Electrophilic aromatic substitution (SEAr) on pyridine is generally more challenging than on benzene due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack. wikipedia.orglibretexts.orgunizin.org The nitrogen atom, being electronegative, withdraws electron density from the ring, making it less reactive towards electrophiles. wikipedia.org Substitution typically occurs at the C3 position, which is the least electron-poor carbon in the ring. wikipedia.org
In this compound, the two bromine atoms are also electron-withdrawing, further deactivating the ring towards SEAr. This makes direct SEAr reactions on this compound difficult.
However, SEAr reactions can be facilitated by converting pyridine to its N-oxide. wikipedia.orgresearchgate.net The N-oxidation activates the ring, particularly at the C2 and C4 positions, towards electrophilic attack. wikipedia.orgresearchgate.net After the SEAr reaction, the N-oxide can be deoxygenated to restore the pyridine ring. wikipedia.org For example, this compound-N-oxide undergoes nitration at the C4 position. researchgate.net
Another approach to overcome the low reactivity of pyridines in SEAr is through the use of highly reactive electrophiles or by employing strategies that involve initial nucleophilic attack or metalation followed by reaction with an electrophile (which falls under the scope of organometallic chemistry).
Organometallic Intermediates and Their Reactivity
The carbon-halogen bonds in this compound can undergo halogen-metal exchange reactions, leading to the formation of organometallic intermediates. These intermediates are highly valuable in synthesis, particularly for carbon-carbon bond formation through cross-coupling reactions.
Pyridylmagnesium Reagents
Organomagnesium reagents (Grignard reagents) can be prepared from this compound through bromine-magnesium exchange. The reaction of this compound with isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), a highly effective reagent for halogen-magnesium exchange, can lead to the formation of (5-bromo-3-pyridyl)magnesium chloride-lithium chloride complex. clockss.orgthieme-connect.de This exchange is regioselective, with the exchange occurring at the C3 position under specific conditions. clockss.orguni-muenchen.dersc.org The presence of LiCl enhances the reactivity of the magnesium reagent. clockss.orgthieme-connect.de
The resulting pyridylmagnesium reagents are nucleophilic and can react with various electrophiles, such as aldehydes, to form functionalized pyridine derivatives. clockss.orgrsc.org For instance, the reaction of the magnesium reagent derived from this compound with DMF affords the corresponding pyridylaldehyde. uni-muenchen.de
The regioselectivity of the bromine-magnesium exchange can be influenced by substituents on the pyridine ring. For example, a tosyloxy group at the C2 position of this compound directs the Br/Mg exchange to the C3 position with high regioselectivity. uni-muenchen.dersc.orgnih.gov
Zinc Reagents from this compound
Organozinc reagents can also be generated from this compound. These zinc reagents are often prepared via a two-step process involving initial formation of a lithium or magnesium intermediate followed by transmetalation with a zinc salt, such as ZnCl2. Alternatively, activated zinc metal can be used for direct oxidative insertion into the carbon-bromine bond, although this can be challenging and regioselectivity can be an issue depending on the substrate. researchgate.netacs.org
Research has shown that zinc reagents can be prepared from dibromopyridines and utilized in cross-coupling reactions like the Negishi coupling. clockss.orgresearchgate.net The preparation of zinc reagents from this compound allows for further functionalization through reactions with various electrophiles or coupling partners. researchgate.net
Mechanistic Studies of Transformations Involving this compound
Understanding the reaction mechanisms is crucial for controlling the outcome and selectivity of transformations involving this compound.
Bromine/Magnesium Exchange Mechanisms
The bromine-magnesium exchange reaction using reagents like iPrMgCl·LiCl is a well-studied process. The mechanism is believed to involve the formation of an "ate" complex between the organomagnesium reagent and the lithium salt, which increases the nucleophilicity of the magnesium species. clockss.orgd-nb.info This activated magnesium reagent then undergoes a concerted or stepwise exchange with the carbon-bromine bond of this compound, leading to the formation of the pyridylmagnesium species and isopropyl bromide. clockss.orgd-nb.info
The regioselectivity observed in the bromine-magnesium exchange on this compound derivatives can be attributed to several factors, including the electronic effects of substituents and the coordination of the magnesium reagent to the nitrogen atom of the pyridine ring or other polar functional groups. clockss.orguni-muenchen.dersc.org The higher thermodynamic stability of the 3-magnesiated pyridine species due to an anomeric effect (interaction between the C-Mg bond and the C-N antibonding orbital) has been proposed to explain the regioselectivity favoring exchange at the C3 position in certain cases. clockss.org The presence of LiCl is known to play a significant role in facilitating the exchange and enhancing the reactivity of the resulting Grignard reagent. clockss.orgthieme-connect.de
The divergence in regioselectivity observed in halogen-metal exchange compared to SNAr or cross-coupling reactions in related polyhalogenated pyridines highlights the distinct mechanistic pathways involved in these transformations. wuxibiology.com
Pyridyne Intermediates in Isomerization Reactions
The isomerization of bromopyridines, including derivatives like 3-bromopyridine (B30812), can proceed through the generation of pyridyne intermediates under basic conditions. rsc.orgresearchgate.netamazonaws.com Mechanistic studies support that the base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines occurs via pyridyne intermediates. rsc.orgresearchgate.netamazonaws.com This process involves the reversible deprotonation of an aryl C-H bond by a strong base, leading to the formation of a reactive pyridyne species. rsc.org The subsequent reaction of the pyridyne intermediate with a nucleophile or other reaction partners can lead to substituted pyridine products.
For instance, the base-catalyzed isomerization of 3-bromopyridine to 4-bromopyridine (B75155) has been shown to involve a 3,4-pyridyne intermediate. rsc.orgresearchgate.netamazonaws.com The selectivity observed in subsequent substitution reactions is driven by facile aromatic substitution reactions on the pyridyne intermediate. rsc.orgamazonaws.com The addition of bromide salts can influence the efficiency of the isomerization and prevent undesired side reactions. rsc.orgresearchgate.net
While this compound itself is a starting material, the concept of pyridyne intermediates is relevant to its reactivity, particularly in reactions involving strong bases where deprotonation adjacent to a bromine atom could potentially lead to a dibromopyridyne intermediate, although specific detailed studies on dibromopyridyne formation from this compound in isomerization reactions were not extensively found in the search results. However, the general principle of base-catalyzed isomerization via pyridynes in bromopyridine systems provides a framework for understanding potential reaction pathways of this compound under similar conditions.
Intramolecular Oxygen Atom Migration Mechanisms
Intramolecular oxygen atom migration mechanisms have been explored in the context of pyridine N-oxides, leading to functionalized pyridines. While the direct involvement of this compound in such a mechanism is not explicitly detailed in the search results regarding intramolecular oxygen atom migration, related studies on the photochemical valence isomerization of pyridine N-oxides provide insight into potential pathways involving oxygen transfer in pyridine systems. nih.govacs.org
Photochemical rearrangement of pyridine N-oxides can produce oxaziridine (B8769555) intermediates, which can then undergo further transformations, including radical recombination and the formation of strained epoxide intermediates. acs.org These intermediates can potentially lead to rearrangements involving oxygen atom migration, sometimes through intermediates like 1,3-oxazepines. nih.govacs.org
A C3-hydroxylation strategy involving the photorearrangement of pyridine N-oxides has been reported, and isotopic labeling studies provided evidence for an intramolecular oxygen atom migration mechanism in this process. nih.govacs.org Although this research focuses on the introduction of a hydroxyl group, the underlying principles of intramolecular oxygen transfer within a modified pyridine framework are relevant.
This compound N-oxide is a known compound cenmed.com, and its reactivity under photochemical or specific catalytic conditions could potentially involve intramolecular oxygen migration pathways analogous to those observed for other pyridine N-oxides. However, specific detailed research findings on intramolecular oxygen atom migration mechanisms directly involving this compound or its N-oxide were not prominently featured in the search results. The existing literature on pyridine N-oxide rearrangements provides a mechanistic basis for hypothesizing such pathways for this compound N-oxide under appropriate reaction conditions.
Spectroscopic and Structural Elucidation in 3,5 Dibromopyridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. For 3,5-Dibromopyridine, NMR provides detailed information about the hydrogen, carbon, and nitrogen atoms within the molecule.
NMR Signal Enhancement via SABRE Hyperpolarization
Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that can significantly enhance NMR signal intensities. This method utilizes a metal catalyst, typically iridium, to transfer polarization from parahydrogen (p-H₂) to a target molecule like this compound. researchgate.netnih.govacs.orgyork.ac.uknih.govwhiterose.ac.ukacs.orgresearchgate.net This process is rapid, reversible, and cost-effective, relying on ligand exchange within the active catalyst. researchgate.netnih.govacs.orgyork.ac.uknih.govwhiterose.ac.ukacs.orgresearchgate.net
Studies have shown that neutral iridium catalysts, such as [IrCl(H)₂(NHC)(substrate)₂] or [IrCl(H)₂(NHC)(substrate)(sulfoxide)], can effectively transfer polarization from p-H₂ to this compound. researchgate.netnih.govacs.orgyork.ac.uknih.govwhiterose.ac.ukacs.orgresearchgate.net Notably, catalyst systems containing sulfoxide (B87167) ligands have demonstrated significantly larger NMR signal enhancements, ranging from 1 to 2 orders of magnitude greater than their unmodified counterparts. researchgate.netnih.govacs.orgyork.ac.uknih.govwhiterose.ac.ukacs.orgresearchgate.net This hyperpolarization can boost the signal intensities of ¹H, ¹³C, and ¹⁵N nuclei in this compound by factors up to 4350, 1550, and 46,600, respectively, corresponding to polarizations of 14.0%, 1.3%, and 15.4%. york.ac.uknih.govwhiterose.ac.uk
¹H, ¹³C, and ¹⁵N NMR Applications
¹H NMR spectroscopy is routinely used to identify and characterize this compound. The ¹H NMR spectrum shows distinct signals corresponding to the hydrogen atoms at different positions on the pyridine (B92270) ring. For example, in DMSO-d₆ at 300 MHz, observed shifts include signals at δ=9.05 ppm (doublet, 2H, J=3Hz), 8.70 ppm (singlet, 1H), 8.32 ppm (doublet, 2H, J=6Hz), 8.18 ppm (doublet, 2H, J=6Hz), and 7.50 ppm (triplet, 2H, J=6Hz). rsc.org In dioxane, ¹H NMR (300 MHz) shows signals at δ 8.61 ppm (doublet) and 8.15 ppm (doublet) with a coupling constant of 2.0 Hz. chemicalbook.com In CDCl₃ (399.65 MHz), signals are observed at δ 8.606 ppm and 8.008 ppm. chemicalbook.com
¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. The ¹³C NMR spectrum reveals signals for each unique carbon environment. In DMSO (300 MHz), observed ¹³C shifts include δ values at 164.81, 163.08, 159.65, 143.63, 136.01, 135.29, 133.67, 132.05, 130.85, 120.32, 120.17, 117.97, and 117.67 ppm. rsc.org ¹³C NMR spectra for this compound in CDCl₃ are also available. guidechem.comchemicalbook.com
¹⁵N NMR spectroscopy can provide further structural details, particularly regarding the nitrogen atom in the pyridine ring. SABRE hyperpolarization has been shown to significantly enhance ¹⁵N NMR signals for this compound, enabling more sensitive detection and analysis of this low-abundance nucleus. york.ac.uknih.govwhiterose.ac.uk
Here is a summary of some reported NMR data for this compound:
| Nucleus | Frequency (MHz) | Solvent | Chemical Shifts (δ, ppm) | Coupling Constants (J, Hz) | Reference |
| ¹H | 300 | DMSO-d₆ | 9.05 (d, 2H), 8.70 (s, 1H), 8.32 (d, 2H), 8.18 (d, 2H), 7.50 (t, 2H) | J=3, 6 | rsc.org |
| ¹H | 300 | Dioxane | 8.61 (d), 8.15 (d) | J=2.0 | chemicalbook.com |
| ¹H | 399.65 | CDCl₃ | 8.606, 8.008 | - | chemicalbook.com |
| ¹³C | 300 | DMSO | 164.81, 163.08, 159.65, 143.63, 136.01, 135.29, 133.67, 132.05, 130.85, 120.32, 120.17, 117.97, 117.67 | - | rsc.org |
NMR Reaction Monitoring
SABRE-enhanced NMR spectroscopy can be applied to monitor chemical reactions involving this compound. The significant signal enhancements provided by SABRE allow for the real-time tracking of reactants and products, even at low concentrations. This application is particularly useful for studying reaction kinetics and mechanisms. nih.govyork.ac.uknih.govwhiterose.ac.uk For instance, SABRE-enhanced ¹H NMR has been used to monitor the methylation reaction of 3,5-dichloropyridine, an analog of this compound, demonstrating the potential of this technique for reaction monitoring of halogenated pyridines. acs.orgwhiterose.ac.uk
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman provide complementary information about the functional groups and molecular vibrations of a compound.
FTIR and FT-Raman Spectra Analysis
Fourier-transform Infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopies are used to obtain vibrational spectra of this compound in the solid phase. chemicalbook.inchemicalbook.comresearchgate.net These spectra exhibit characteristic bands corresponding to the stretching and bending vibrations of the chemical bonds within the molecule. Analysis of these spectra, often aided by density functional theory (DFT) calculations, allows for the assignment of specific vibrational modes to molecular structures. researchgate.net
Studies have recorded FTIR and FT-Raman spectra of this compound in the regions of 4000-400 cm⁻¹ and 3500-100 cm⁻¹, respectively. chemicalbook.inchemicalbook.comresearchgate.net For example, a band observed at 1410 cm⁻¹ in FTIR and 1412 cm⁻¹ in FT-Raman spectra of this compound has been assigned to C-N stretching vibrations. core.ac.uk Theoretical calculations have shown excellent agreement with the observed spectra, supporting the assignments of vibrational frequencies. researchgate.net
FTIR spectroscopy is also used as a quality control measure for this compound, with specifications often requiring the infrared spectrum to conform to a standard. avantorsciences.comthermofisher.comvwr.com
Linear-Dichroic Infrared (IR-LD) Spectroscopy
Linear-dichroic infrared (IR-LD) spectroscopy is a technique that can provide information about the orientation of molecules. When applied to oriented samples of this compound, such as in a liquid crystal suspension, IR-LD spectroscopy can help in the identification of IR bands characteristic of specific structural fragments and provide insights into molecular arrangement. bas.bg This technique, coupled with X-ray diffraction and quantum chemical calculations, has been used to study the structural and spectroscopic properties of related brominated aminopyridines, revealing details about hydrogen bonding and dimer formation in the solid state. bas.bg While the direct application of IR-LD specifically to this compound is less documented in the provided snippets, the study on 2-amino-3,5-dibromopyridine (B40352) highlights its potential for gaining orientational information for brominated pyridine compounds. bas.bg
| Technique | Information Provided | Applications |
| ¹H NMR | Identification of hydrogen environments, chemical shifts, coupling constants | Structure elucidation, purity assessment |
| ¹³C NMR | Identification of carbon environments, chemical shifts | Structure elucidation |
| ¹⁵N NMR | Information about the nitrogen atom | Structure elucidation, particularly with hyperpolarization for sensitivity |
| SABRE | Significant enhancement of NMR signals for ¹H, ¹³C, and ¹⁵N | Improved detection limits, faster acquisition |
| NMR Reaction Monitoring | Real-time tracking of reactants and products | Studying reaction kinetics and mechanisms |
| FTIR | Vibrational modes of functional groups and molecular skeleton | Identification, structural analysis, quality control |
| FT-Raman | Complementary vibrational information to IR, particularly for non-polar bonds | Identification, structural analysis |
| IR-LD | Information on molecular orientation and characteristic IR bands of structural fragments | Studying molecular arrangement in oriented samples |
Vibrational Assignments and Potential Energy Distribution (PED) Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, coupled with computational methods such as Density Functional Theory (DFT), plays a crucial role in understanding the molecular structure and dynamics of this compound (3,5-DBP). These studies often involve calculating vibrational frequencies and assigning them to specific molecular motions based on Potential Energy Distribution (PED) analysis.
Research on 3,5-DBP has utilized DFT calculations with basis sets like B3LYP/6-31G(*) to interpret experimental FT-IR and FT-Raman spectra researchgate.net. The results of these calculations are used to simulate theoretical spectra that show good agreement with the observed experimental data researchgate.net. PED analysis is a standard technique employed to assign vibrational modes by quantifying the contribution of each internal coordinate to a particular normal mode vibration researchgate.netamazonaws.com. This analysis helps in a reliable assignment of the observed spectral bands to specific functional group vibrations and skeletal modes of the pyridine ring.
For instance, studies on related brominated pyridines and other aromatic amines provide context for interpreting the vibrational spectra of 3,5-DBP. C-N stretching modes in aromatic amines typically appear in the region of 1382-1266 cm⁻¹. In this compound, a band observed around 1410-1412 cm⁻¹ in FT-IR and FT-Raman spectra has been assigned to the C-N stretching vibration core.ac.uk. C-H stretching modes are generally found in the higher frequency region (3500-1500 cm⁻¹), while deformation modes tend to appear in the lower frequency region (1500-450 cm⁻¹) researchgate.net. The precise positions and intensities of these bands are influenced by factors such as the presence of heavy atoms like bromine and intermolecular interactions in the solid state researchgate.net.
Theoretical calculations, often performed at levels like B3LYP/6-311++G(d,p), are used to obtain optimized molecular geometries and vibrational frequencies jconsortium.commdpi.com. These calculated frequencies are then scaled and compared with experimental values to refine the vibrational assignments core.ac.uk. PED analysis, often performed using software like VEDA, is integral to this process, providing a detailed breakdown of the contribution of different internal coordinates to each vibrational mode amazonaws.comtandfonline.com.
X-ray Diffraction (XRD) Studies
X-ray Diffraction (XRD) is a powerful technique for determining the crystal structure of compounds, providing precise information about atomic positions, bond lengths, bond angles, and the arrangement of molecules in the solid state. XRD studies on this compound and its derivatives offer valuable insights into their molecular conformation and supramolecular architecture driven by intermolecular interactions.
Crystal Structure Determination of this compound Derivatives
Single-crystal XRD is commonly used to determine the crystal structures of this compound and its derivatives rsc.orgusm.md. This technique allows for the precise measurement of unit cell parameters, space group symmetry, and the fractional atomic coordinates of all atoms in the crystal lattice usm.md.
Studies on this compound itself have revealed its crystal packing arrangement. For example, one study reported that 2,5-dibromopyridine (B19318) (a related isomer) crystallizes with specific C—H⋯N hydrogen bonding interactions and Br⋯Br interactions that connect molecules into planar sheets nih.goviucr.org. These sheets are then stacked through π–π stacking interactions between the pyridine rings, forming a three-dimensional network nih.goviucr.org. While this specific example is for an isomer, it illustrates the types of interactions that can be expected in brominated pyridine crystal structures.
Crystal structure determination of this compound derivatives, such as coordination complexes where this compound acts as a ligand, also provides crucial structural information usm.md. These studies detail how the this compound molecule coordinates to metal centers and how these complex units pack in the crystal lattice usm.md. The determination of bond lengths and angles within the derivative molecules and their coordination environments is a key outcome of these XRD studies usm.md.
For example, the crystal structures of copper(II) nitrate (B79036) complexes with ligands incorporating this compound have been determined by single-crystal X-ray diffraction usm.md. These studies provide unit cell dimensions, space groups, and details about the coordination polyhedra around the metal ions, including the involvement of the this compound ligand usm.md.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
In crystal structures involving this compound and its derivatives, various non-covalent interactions play a significant role. These can include C—H⋯N hydrogen bonds, as observed in the crystal structure of 2,5-dibromopyridine nih.goviucr.org. Halogen bonding, particularly involving bromine atoms, can also be important in the crystal packing of brominated compounds nih.govrsc.org. Furthermore, π-π stacking interactions between the aromatic rings of pyridine moieties can contribute to the stability of the crystal lattice nih.goviucr.org.
Hirshfeld surface analysis (HSA) is a valuable tool for visualizing and quantifying intermolecular interactions in crystal structures acs.orgmdpi.comnih.gov. By mapping properties like dnorm onto the Hirshfeld surface, researchers can identify regions involved in close contacts and analyze the types and percentages of different intermolecular interactions acs.orgnih.gov. 2D fingerprint plots derived from Hirshfeld surfaces provide a quantitative summary of these interactions nih.gov.
For instance, in the crystal structure of 2,5-dibromopyridine, C—H⋯N hydrogen bonds and Br⋯Br interactions were identified as key interactions connecting molecules into sheets, with additional stabilization from π–π stacking interactions nih.goviucr.org. Hirshfeld surface analysis would provide a quantitative breakdown of the contributions of these and other interactions to the crystal packing.
Intermolecular interactions, even seemingly weak ones like C-H⋯F and C-H⋯Cl, can have a significant influence on crystal packing and can be revealed through analyses like the ratio of observed frequency of occurrence to the frequency expected at random rsc.org.
Computational and Theoretical Chemistry Studies on 3,5 Dibromopyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method that approximates the electronic structure of atoms and molecules. It is particularly effective for calculating various molecular properties, including optimized geometries, vibrational frequencies, and electronic distributions. Studies on 3,5-dibromopyridine have employed DFT to explore its fundamental properties.
Full Structure Optimization and Force Field Calculations
Full structure optimization using DFT aims to find the lowest energy arrangement of atoms in a molecule, providing detailed information about bond lengths, bond angles, and dihedral angles. Force field calculations, often performed in conjunction with optimization, describe the potential energy surface and are crucial for predicting vibrational spectra. For this compound, full structure optimization and force field calculations have been conducted based on DFT, utilizing methods such as B3LYP with basis sets like 6-31G(d)*. These calculations have been used to interpret vibrational spectra, such as FTIR and FT-Raman, and the results have shown good agreement with observed spectra. researchgate.net Optimized geometrical parameters obtained by B3LYP have shown good agreement with experimental values. researchgate.net
Electronic Properties: HOMO-LUMO Energy Gap Analysis
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into a molecule's electronic properties, reactivity, and charge transfer characteristics. The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of kinetic stability and chemical reactivity. A smaller energy gap suggests a more polarizable and reactive molecule, while a larger gap indicates a harder, less reactive molecule. mdpi.com
For this compound and its derivatives, HOMO-LUMO energy gap calculations have been performed using DFT. For instance, a study on a related compound, 3,5-dibromo-2,6-dimethoxy pyridine (B92270), reported computed HOMO-LUMO energies and an energy gap. nih.gov Another study mentioned computed HOMO-LUMO energies of -8.369 eV and -3.380 eV, respectively, for a related compound, indicating charge transfer within the molecule. researchgate.net Frontier molecular orbital (FMO) analysis, including HOMO-LUMO energy gap calculations, provides evidence regarding a molecule's biological activity and electronic properties. researchgate.netdntb.gov.ua
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps visualize the charge distribution within a molecule, indicating potential sites for electrophilic and nucleophilic attack. The MEP at a given point in the vicinity of a molecule represents the force exerted on a positive test charge by the molecule's electron cloud and nuclei. uni-muenchen.de Mapping MEP onto the molecular surface helps in assessing a molecule's reactivity towards charged species. uni-muenchen.de
MEP analysis has been performed for this compound and its derivatives using DFT. nih.govresearchgate.net These studies reveal the distribution of static charges and identify regions that are favorable for electrophilic or nucleophilic reactions. For example, MEP mapping can indicate that electron density is located on the nitrogen atom, while carbon and hydrogen atoms might be favorable sites for nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a method used to understand the bonding characteristics, charge delocalization, and hyperconjugative interactions within a molecule. uni-muenchen.dewisc.edu It transforms the molecular wave function into localized orbitals corresponding to Lewis structures (bonds and lone pairs) and non-Lewis orbitals (antibonds and Rydberg orbitals). uni-muenchen.de Analyzing the interactions between filled Lewis-type NBOs and empty non-Lewis NBOs provides insights into delocalization and deviations from the idealized Lewis structure. uni-muenchen.dewisc.edu
NBO analysis has been applied in theoretical studies involving this compound derivatives to investigate intramolecular contacts, charge delocalization, and orbital interactions. nih.govresearchgate.netbohrium.com This analysis can help explain the stability of a molecule arising from hyperconjugative interactions. researchgate.netbohrium.com
Prediction of Spectroscopic Properties (e.g., IR, Raman, NMR Chemical Shifts)
Computational methods, particularly DFT, are widely used to predict spectroscopic properties such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to aid in peak assignment and structural verification.
For this compound, DFT calculations have been used to predict vibrational frequencies, IR intensities, and Raman activities. researchgate.netnih.gov These theoretical spectra show good agreement with experimental FTIR and FT-Raman spectra, facilitating the interpretation of observed bands. researchgate.netnih.gov
NMR chemical shifts, including ¹H and ¹³C NMR, can also be calculated using methods like the gauge-independent atomic orbital (GIAO) method within DFT. researchgate.netlongdom.org Comparing calculated NMR shifts with experimental values helps in confirming molecular structures and understanding electronic shielding effects. longdom.orgnih.govelixirpublishers.com
Quantum Chemical Descriptors and Reactivity Analysis
Quantum chemical descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), are powerful tools for qualitatively analyzing the chemical reactivity of organic compounds. These descriptors can include electronegativity (χ), chemical potential (μ), global hardness (η), global electrophilicity index (ω), and global softness (S). researchgate.net The concept of electronic chemical potential (μ) was introduced by Parr in 1983 for electronic structure calculations. researchgate.net
Studies utilizing Density Functional Theory (DFT), often with basis sets like B3LYP/6-31G* or B3LYP/6-311++G(d,p), have been applied to investigate the electronic structure and reactivity of this compound and its derivatives. researchgate.netbas.bg Analysis of the HOMO-LUMO energy gap is used to understand a compound's stability, chemical activity, and other related variables. ajol.info A lower band gap value in the frontier orbital indicates potential optical activity of the molecule. researchgate.net
Molecular Electrostatic Potential (MEP) investigations can reveal the reactive zones around a molecule by illustrating the distribution of charge across its 3D surface. researchgate.netajol.info Color grading in MEP maps helps distinguish electron-rich (nucleophilic) areas from electron-deficient (electrophilic) ones. ajol.info
Theoretical studies have also explored the reactivity of dibromopyridines, including isomers like 2,3-dibromopyridine (B49186) and 2,5-dibromopyridine (B19318), towards reactions such as Suzuki coupling. ajrconline.org In such analyses, the charge density on the bromine atom and the bond order between the bromine and carbon atoms are used to predict the reactive site. ajrconline.org A bromine atom with higher electron density is generally more reactive towards Pd(0) complexes in the oxidative addition step of Suzuki coupling. ajrconline.org Similarly, an aryl halide with a smaller carbon-halogen bond order is also more reactive in this step. ajrconline.org Experimental results with 2,5-dibromopyridine and 2,3-dibromopyridine in Suzuki coupling reactions have shown that the ortho bromine atom is more active than the meta bromine atom. ajrconline.org
Quantum chemical calculations can also predict properties like static second-order and third-order hyperpolarizabilities, which are relevant to nonlinear optical (NLO) activity. researchgate.net Properties such as the HOMO-LUMO energy gap and charge delocalization are associated with both chemical reactivity and NLO response. researchgate.net
Applications of 3,5 Dibromopyridine in Advanced Organic Synthesis
Precursor in the Synthesis of Functionalized Pyridines and Heterocycles
The utility of 3,5-dibromopyridine as a precursor lies in its ability to undergo selective transformations at the bromine-substituted positions or the remaining C-H bond, leading to a variety of functionalized pyridine (B92270) derivatives and fused heterocycles.
Formation of Polyfunctional Trisubstituted Pyridines
This compound can be utilized in the synthesis of polyfunctional trisubstituted pyridines. A common strategy involves lithiation with a strong base like lithium diisopropylamide (LDA) at the C-4 position, followed by reaction with various electrophiles to introduce a substituent at this position, yielding 4-alkyl-3,5-dibromopyridines in high yield. guidechem.comsigmaaldrich.comsigmaaldrich.comfishersci.se This lithiation-electrophilic quench sequence allows for the regioselective introduction of a third substituent onto the dibrominated core.
Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be performed on this compound, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the bromine-bearing carbons. guidechem.comfishersci.se These methods provide access to a wide array of substituted pyridines with diverse functionalities. For instance, the synthesis of 3,5-bis(2-indolyl)pyridine and 3-[(2-indolyl)-5-phenyl]pyridine derivatives has been achieved using Stille or Suzuki type reactions on this compound. guidechem.comfishersci.se
Another approach involves the synthesis of 3-amino-5-bromopyridine (B85033) derivatives from this compound through reactions with amines, which can be facilitated by methods such as microwave irradiation to improve reaction times and yields compared to traditional thermal methods. clockss.org
Derivatization into Biologically Active Heterocycles
This compound is a valuable intermediate in the synthesis of various biologically active heterocycles, particularly in the pharmaceutical and agrochemical sectors. guidechem.comchemimpex.comjubilantingrevia.com Its facile functionalization via cross-coupling reactions and other transformations allows for the creation of diverse molecular structures with potential biological activities. For example, Suzuki coupling of this compound with arylboronic acids can yield diarylpyridines, and novel derivatives like 3,5-bis(2,5-dimethylphenyl)pyridine have been synthesized via Pd(0) catalyzed cross-coupling reactions. researchgate.net Such derivatized pyridines can serve as lead compounds or intermediates in drug discovery.
Specific derivatives of this compound are also highlighted for their use in synthesizing pharmaceuticals. This compound-2-carboxylic acid is a building block utilized in research focused on the synthesis of pharmaceutical agents, particularly those targeting bacterial infections and cancer. chemimpex.com Another related compound, 2-amino-3,5-dibromopyridine (B40352), is employed as a drug synthesis intermediate in the development of antiviral, anticancer, and anti-inflammatory drugs, as well as a key building block for other bioactive molecules. leapchem.com
Role in Ligand Synthesis for Catalysis
This compound is employed in the synthesis of various ligands used in catalysis. The presence of the bromine atoms allows for functionalization through cross-coupling reactions, enabling the incorporation of the pyridine core into more complex ligand structures. For instance, a ligand has been prepared through a Pd(0)-catalyzed cross-coupling reaction between this compound and 5-tributylstannyl-3,3'-bipyridine. guidechem.comfishersci.se This demonstrates its utility in constructing multi-dentate ligands relevant to transition metal catalysis. Additionally, 3,5-disubstituted pyridine ligands synthesized from this compound have been used in the formation of new Hg(II) complexes. sigmaaldrich.comsigmaaldrich.com These applications highlight the role of this compound as a scaffold for designing and synthesizing ligands with potential applications in various catalytic transformations.
Building Block for Supramolecular Structures
This compound can serve as a building block in the construction of supramolecular structures. Its rigid pyridine core and the presence of reactive bromine atoms make it suitable for incorporating into larger molecular assemblies. For example, 3,5-diferrocenylpyridine, a novel ligand with potential in supramolecular chemistry, has been synthesized from this compound via a Suzuki cross-coupling reaction. researchgate.net This demonstrates how this compound can be used to create complex molecules that can self-assemble or be utilized in the formation of ordered supramolecular architectures, including metal-organic frameworks or coordination polymers. Other dibromopyridines are also recognized as potential building blocks in crystal engineering via supramolecular synthesis. iucr.org
Advanced Applications of 3,5 Dibromopyridine and Its Derivatives
Pharmaceutical and Medicinal Chemistry Applications
The pyridine (B92270) core is a prevalent scaffold in many biologically active molecules, and 3,5-dibromopyridine, with its amenable bromine substituents, is a crucial starting material for introducing the pyridine moiety into potential therapeutic agents. The ability to easily achieve pyridine-pyridine bond formation and further functionalize the ring contributes significantly to its utility in medicinal chemistry guidechem.com.
Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
This compound is recognized as an important pharmaceutical intermediate guidechem.comjubilantingrevia.comjubilantingrevia.com. It is utilized in the synthesis of various Active Pharmaceutical Ingredients (APIs) jubilantingrevia.com. Its reactivity allows for the introduction of different functional groups onto the pyridine ring through various coupling reactions, which are essential steps in the construction of complex API structures. Derivatives such as 2-Chloro-3,5-dibromopyridine (B1298877) and this compound-2-carboxylic acid also function as key intermediates in pharmaceutical synthesis chemimpex.comchemimpex.com.
Synthesis of Anti-Bacterial and Anti-Cancer Agents
Derivatives of this compound have shown promise in the development of anti-bacterial and anti-cancer agents. For instance, this compound-2-carboxylic acid is highlighted as a crucial intermediate in the synthesis of pharmaceutical agents specifically targeting bacterial infections and cancer chemimpex.com. Research has explored the synthesis of various pyridine-based compounds, sometimes utilizing dibromopyridines as starting materials, which exhibit potential activity against bacteria and cancer cells nih.govacs.orgnih.govmdpi.commdpi.comfrontiersin.orgresearchgate.netmdpi.comresearchgate.net. The pyridine ring's ability to bind to various biomolecules is a key factor in the design of such agents guidechem.com. Studies on novel pyridine-bridged analogues have demonstrated potent anticancer activity against certain cell lines, with synthesis routes often starting from dibromopyridines acs.org.
Precursor for Compounds Targeting Central Nervous System Disorders (e.g., TC-2559, Nifrolidine)
This compound serves as an important pharmaceutical intermediate in the synthesis of compounds aimed at treating central nervous system (CNS) disorders guidechem.com. Notably, it is used in the synthesis of TC-2559, a compound investigated for the prevention and treatment of CNS disorders guidechem.com. Furthermore, this compound is a starting material in the synthesis of Nifrolidine, a compound studied as a radioligand for nicotine (B1678760) α4β2 receptors, which are implicated in various neurological functions snmjournals.orgnih.govacs.orgsnmjournals.org. The synthesis of Nifrolidine from this compound can involve multiple steps, including the preparation of intermediates like 5-bromo-3-methoxypyridine and 5-bromo-3-pyridinol snmjournals.orgsnmjournals.org.
Development of Novel Therapeutic Compounds
The versatility of this compound and its derivatives makes them valuable in the design and synthesis of novel therapeutic compounds chemimpex.comchemimpex.comresearchgate.netbiosynth.com. The pyridine scaffold can be functionalized in various ways to create molecules with diverse biological activities guidechem.com. Researchers utilize these compounds to explore new chemical space and develop innovative drug candidates for a range of diseases chemimpex.comchemimpex.com. The synthesis of novel derivatives, such as 3,5-bis(2,5-dimethylphenyl)pyridine via cross-coupling reactions of this compound, exemplifies the potential for generating new biologically active molecules researchgate.net.
Biochemical Research: Enzyme Interactions and Metabolic Pathways
This compound and its derivatives are employed in biochemical research to investigate enzyme interactions and metabolic pathways chemimpex.comchemimpex.com. These studies provide insights into cellular processes and can help identify potential drug targets chemimpex.comchemimpex.com. This compound itself is used as a biochemical reagent for life science-related research medchemexpress.comtargetmol.comtargetmol.comchemsrc.com. Research indicates that this compound can act as a potent inhibitor of the enzyme cholinesterase biosynth.com. Studies on substituted dibromopyridines suggest that the position of bromine atoms can influence enzyme interactions and affect biological activity .
Agrochemical Applications
Formulation of Herbicides and Fungicides
Derivatives of this compound are utilized in the formulation of agrochemicals, including herbicides and fungicides. chemimpex.comchemimpex.comleapchem.comchemimpex.com The effectiveness of these compounds in controlling pests and fungal growth makes them valuable components in crop protection strategies. chemimpex.comchemimpex.comsolubilityofthings.com For example, this compound-2-carboxylic acid is used in the formulation of agrochemicals, including herbicides and fungicides, contributing to enhanced crop yields. chemimpex.com Similarly, 2-amino-3,5-dibromopyridine (B40352) is employed in the agrochemical industry for pesticide and herbicide development, as well as in the synthesis of fungicides and insecticides. leapchem.com Another derivative, 2-chloro-3,5-dibromopyridine, is an important intermediate in the synthesis of various agrochemicals, particularly effective pesticides. netascientific.com Research also explores the synthesis of fungicidal compounds, with substituted pyridylpyrimidine fungicides being synthesized using palladium-catalyzed cross-coupling reactions, highlighting the role of bromopyridine building blocks in this area. researchgate.net
Specialized Agrochemical Synthesis
Beyond direct formulation, this compound and its derivatives play a role in the specialized synthesis of more complex agrochemicals. Their reactive bromine atoms allow for the introduction of diverse functional groups through various coupling reactions. For instance, 2,5-dibromopyridine (B19318) has been used as a starting material in the synthesis of fusaric acid, a natural product exhibiting herbicidal, fungicidal, and insecticidal activities. nih.gov The synthesis involved preparing a key intermediate, benzyl (B1604629) 5-bromopicolinate, from 2,5-dibromopyridine via a Negishi coupling reaction. nih.gov While the yield of Negishi and Suzuki coupling reactions in this specific synthesis was noted as not always satisfactory, it demonstrates the potential of dibromopyridines as building blocks for complex agrochemical structures. nih.gov The development of new synthetic methods for functionalized pyridines, often starting from brominated precursors, is crucial for advancing agrochemical research. researchgate.netacs.org
Materials Science Applications
The unique structural and electronic properties of this compound and its derivatives make them valuable in the field of materials science, particularly in the development of advanced functional materials. chemimpex.comchemimpex.comleapchem.com
Development of Advanced Materials (e.g., Polymers, Coatings)
This compound is employed in the development of advanced materials such as polymers and coatings. chemimpex.comleapchem.comnetascientific.comchemimpex.com Its incorporation can modify surface properties and enhance durability. chemimpex.com 2-Amino-3,5-dibromopyridine is applied in the production of functionalized pyridine derivatives for advanced materials and used in the development of colorants and high-performance coatings. leapchem.com Similarly, 2-chloro-3,5-dibromopyridine is explored for its potential in creating novel materials like polymers and coatings, which can offer enhanced durability and resistance to environmental factors. netascientific.com 3-Amino-5-bromopyridine (B85033), a derivative synthesized from this compound, is also utilized in material science for creating advanced materials, including polymers and coatings, which exhibit enhanced durability and resistance to environmental factors. Dibromopyridines, including this compound, can be incorporated into polymer backbones or used as building blocks for coordination polymers and metal-organic frameworks. xdbiochems.com
The synthesis of polymers using dibromopyridines has been explored. For example, 2-amino-3,5-dibromopyridine has served as a starting material for the synthesis of polypyridines with sulfo side chains, which are of interest as proton-conductive materials for fuel cells due to the stability of the pyridine ring under oxidative conditions. oup.comoup.com Conjugated microporous polymers (CMPs) have been synthesized using dibrominated monomers, including 2,5-dibromopyridine, coupled with linkers like 1,3,5-triethynylbenzene (B1295396) via Sonogashira coupling. researchgate.net These CMPs have been applied as coatings on silica (B1680970) microspheres for enhanced pollutant adsorption. researchgate.net
Synthesis of Electrochromic Polymers
This compound derivatives are relevant in the synthesis of electrochromic polymers, which are materials that change color reversibly upon application of an electrical potential. guidechem.comresearchgate.netnih.govsemanticscholar.orgmdpi.com The incorporation of pyridine units, particularly those with electron-withdrawing characteristics, can influence the electronic and optical properties of conjugated polymers, making them suitable for electrochromic applications. researchgate.net For instance, conjugated polymers comprising alternating donor and acceptor units, including pyridine moieties, have been synthesized using coupling reactions like Stille coupling. researchgate.net Polymers containing 3,5-pyridine units have shown high thermal stability, UV absorption energy, fluorescence energy, and reduction potentials, indicating their potential as electron-transporting materials. researchgate.net
Specific examples include the synthesis of electrochromic polymers from 3,5-bis(2,2′-bithiophen-5-yl)pyridine, a compound that can be synthesized via coupling of this compound with a stannylated bithiophene derivative. researchgate.net Another study describes the synthesis of pyrido[4,3-b]pyrazine-EDOT hybrid polymers for use as neutral green electrochromic materials, where 2,5-dibromopyridine-3,4-diamine (B1395280) is used as a starting material for the synthesis of a key intermediate, 5,8-dibromopyrido[3,4-b]pyrazine, through a reaction with glyoxal. nih.govsemanticscholar.org These resulting dibrominated intermediates are then utilized in coupling reactions to form the electrochromic polymers. nih.govsemanticscholar.org
Metal-Organic Frameworks and Coordination Polymers
Dibromopyridines, including this compound, can serve as building blocks in the construction of coordination polymers and metal-organic frameworks (MOFs). xdbiochems.comdntb.gov.uamdpi.comnih.govkyoto-u.ac.jpmdpi.comresearchgate.net MOFs and coordination polymers are a class of materials formed by the coordination of metal ions or clusters with organic ligands, creating extended network structures. nih.govkyoto-u.ac.jpmdpi.com The ditopic nature of this compound, with potential coordination sites at the nitrogen atom and the possibility for functionalization at the bromine positions, makes it a suitable ligand or precursor for ligands in the synthesis of these materials.
While direct examples of this compound itself acting as a primary ligand in reported MOFs or coordination polymers in the search results are less explicit compared to its use as a precursor for functionalized ligands, the general principle of using dibrominated aromatic compounds, including dibromopyridines, as building blocks for these structures is established. xdbiochems.commdpi.com For instance, a study on 3,5-bis(1',2',4'-triazol-1'-yl)pyridine, a ligand synthesized from this compound and 1,2,4-triazole (B32235), describes its use in forming a two-dimensional Ni(II) coordination polymer. rsc.org This highlights how this compound can be transformed into ligands that are then used to construct coordination networks. The synthesis involves the reaction of this compound with 1,2,4-triazole in the presence of copper(II) oxide and potassium carbonate. rsc.org Another example involves the synthesis of pyridine-3,5-bis(phenyl-4-carboxylic acid) from this compound via Suzuki coupling, and this ligand is then used to form metal-organic gels and coordination networks with metal halides. rsc.orgrsc.org
These examples demonstrate the utility of this compound as a versatile precursor for the synthesis of organic ligands that are subsequently employed in the construction of metal-organic frameworks and coordination polymers with diverse structural and functional properties. rsc.orgrsc.orgrsc.org
Future Directions and Emerging Research Avenues
Exploration of Novel Synthesis Routes
A primary focus of research involves the development of more efficient and economically viable synthetic routes for 3,5-dibromopyridine and its derivatives datainsightsmarket.com. Conventional methods for producing brominated pyridines, including this compound, can be hindered by challenges such as low yields, demanding reaction conditions, and the necessity for convenient brominating agents clockss.org.
To address these limitations, novel synthetic strategies are under investigation. For instance, studies have demonstrated the synthesis of 3-amino-5-bromopyridine (B85033) derivatives from this compound utilizing microwave irradiation. This approach offers a facile and general synthetic pathway that circumvents the need for metal catalysts, bases, or prolonged, harsh thermal conditions clockss.org. The microwave-assisted method has proven effective in yielding multi-gram quantities with high purity and yields clockss.org.
Another area of investigation involves the direct lithiation of dibromopyridines, such as 2,5-dibromopyridine (B19318), which can selectively generate lithiated species under conditions that may be suitable for large-scale synthesis acs.org. While this example pertains to 2,5-dibromopyridine, research into the selective metallation of this compound could pave the way for new synthetic routes.
Furthermore, the synthesis of 3,5-dibromo-4-aminopyridine, a derivative of this compound, has been explored through a one-step reaction using pyridine (B92270) or a pyridine salt as the starting material, along with an ammonium (B1175870) salt and H₂O₂ in HBr solution. This method aims to mitigate the complexities and high production costs associated with earlier synthetic pathways google.com.
Development of Green Chemistry Approaches for this compound Synthesis
The pursuit of environmentally sustainable synthetic methods for this compound represents an important emerging research area sigmaaldrich.com. Green chemistry principles emphasize the reduction or elimination of the use and generation of hazardous substances.
An illustration of a greener approach is the preparation of this compound N-oxide using a microreactor. This method is reported to offer several advantages consistent with green technology, including high reaction yield, enhanced raw material utilization, simplified operation, improved safety, ease of controlling reaction speed and temperature, high productivity, good repeatability, minimal impurity formation, straightforward purification, and reduced waste generation google.com.
Microwave-assisted reactions, as discussed in the context of synthesizing 3-amino-5-bromopyridine derivatives from this compound, also contribute to greener chemistry by often decreasing reaction times and potentially reducing the reliance on solvents or harsh reagents clockss.org.
Future research is anticipated to increasingly focus on catalytic methods employing less toxic metals or even metal-free systems, exploring alternative and renewable solvents, and optimizing reaction conditions to minimize energy consumption and waste production during the synthesis of this compound and its derivatives.
Discovery of New Applications Beyond Existing Uses
Although this compound is well-established as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes valuates.combeilstein-journals.orgjubilantingrevia.com, research is actively seeking entirely novel applications.
One potential application that has been reported is its use as a luminescent probe for detecting hydroxide (B78521) ions biosynth.com. This suggests the potential for this compound and its derivatives in sensing technologies.
The compound's biological activity has also been investigated, with one source indicating it has demonstrated potent inhibition of the enzyme cholinesterase biosynth.com. While this finding is noted, further research is necessary to fully understand its implications and potential therapeutic applications related to this activity.
Increased research activities across various scientific disciplines are expected to uncover novel applications for this compound and its derivatives datainsightsmarket.com. This could encompass applications in new domains within materials science, catalysis, or biological research. For example, the synthesis of metal complexes incorporating 3,5-disubstituted pyridine ligands, derived from this compound, points towards potential uses in coordination chemistry and catalysis sigmaaldrich.com.
Advanced Spectroscopic Techniques for In-situ Monitoring
Advanced spectroscopic techniques are indispensable for elucidating reaction mechanisms, kinetics, and intermediates involved in the synthesis and transformations of this compound. Research commonly employs techniques such as NMR, IR, and UV-Vis spectroscopy for characterization and monitoring purposes rsc.orgresearchgate.netresearchgate.netresearchgate.netrsc.org.
In-situ monitoring techniques, such as ReactIR (in-situ FTIR spectroscopy), can provide real-time data on reactions involving this compound, including magnesium-bromine exchange and subsequent reactions acs.org. This capability facilitates improved control and optimization of reaction parameters.
Future directions include the application of even more sophisticated spectroscopic methods, such as ultrafast Laplace NMR or hyperpolarization techniques like SABRE (Signal Amplification By Reversible Exchange), to gain deeper insights into the dynamic processes involving this compound, particularly in catalytic systems whiterose.ac.uk. These techniques offer enhanced sensitivity and resolution, enabling the study of transient intermediates and complex reaction pathways.
Computational Design and Prediction of Novel this compound Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool increasingly employed in conjunction with experimental studies of this compound and its derivatives researchgate.netresearchgate.netbohrium.com. DFT calculations can accurately predict molecular structures, vibrational frequencies, electronic properties (such as HOMO-LUMO gaps), and spectroscopic parameters (like NMR chemical shifts) researchgate.netresearchgate.netbohrium.com.
This computational approach is valuable for designing novel this compound derivatives with tailored properties for specific applications. By predicting the characteristics of potential new molecules in silico, researchers can prioritize experimental synthesis efforts, thereby conserving time and resources. For instance, computational studies have been utilized to investigate the electronic and structural properties of arylated pyridine derivatives synthesized from dibromopyridines researchgate.netbohrium.com.
Future research is likely to involve more extensive application of computational methods for the virtual screening of large libraries of potential this compound derivatives, predicting their reactivity, stability, and potential biological or material properties. This can significantly accelerate the discovery and development of new compounds.
Integration of this compound in Complex Molecular Architectures
Owing to its two reactive bromine atoms, this compound serves as a versatile building block for the construction of more complex molecular architectures researchgate.net. Research is exploring its incorporation into various supramolecular structures and functional materials.
Examples include the synthesis of 3,5-diaryl-2,4,6-trimethylpyridines through Suzuki-Miyaura cross-coupling reactions starting from a brominated trimethylpyridine, illustrating the utility of dibromopyridine scaffolds in constructing intricate diarylated systems beilstein-journals.org.
This compound has also been employed in the synthesis of pyridinium-based amphiphiles, which function as bent aromatic building blocks integrated into structures such as photolocked capsules with potential for host-guest chemistry and drug delivery applications researchgate.net.
The synthesis of metal complexes containing 3,5-disubstituted pyridine ligands, derived from this compound, highlights its role in coordination chemistry and the creation of new materials with potentially interesting electronic or catalytic properties sigmaaldrich.comresearchgate.net. For example, 3,5-diferrocenylpyridine, synthesized from this compound, has been used to form palladium(II) dichloride complexes, and their electrochemical behavior has been investigated researchgate.net.
Future research is expected to continue leveraging the diverse reactivity of this compound to construct advanced functional materials, including polymers, metal-organic frameworks (MOFs), and supramolecular assemblies with precisely designed properties for applications in areas such as catalysis, sensing, and molecular recognition.
Q & A
Q. What are the common synthetic routes for 3,5-Dibromopyridine, and how can reaction conditions be optimized for high yield?
this compound is typically synthesized via direct bromination of pyridine derivatives using brominating agents (e.g., Br₂ or HBr with catalysts). Optimization involves controlling stoichiometry, temperature (e.g., maintaining 0–5°C for selectivity), and solvent polarity. For example, lithiation with lithium diisopropylamide (LDA) followed by electrophilic quenching enables regioselective functionalization at the 4-position . Parallel methods for analogous compounds (e.g., Suzuki coupling for pyridine derivatives) suggest using Pd catalysts and inert atmospheres to minimize side reactions .
Q. How should researchers purify this compound, and what analytical techniques confirm its purity?
Purification is achieved via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent). Analytical confirmation includes:
Q. What spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Identifies substitution patterns and confirms absence of impurities. For this compound, expect two equivalent aromatic protons and three distinct carbon environments .
- FT-IR : Peaks at ~600–800 cm⁻¹ (C-Br stretch) and ~1570 cm⁻¹ (C=N pyridine ring) .
- X-ray Diffraction : Resolves crystal structure; SHELXL refinement is recommended for precise bond-length/angle analysis .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges in functionalizing this compound?
The 4-position is most reactive due to electron-withdrawing effects of Br substituents. Strategies include:
- Directed Lithiation : LDA deprotonates the 4-position, enabling alkylation or halogenation .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol (105°C) .
- Competitive Pathways : Monitor byproducts (e.g., debromination) via GC-MS or TLC .
Q. What are the stability considerations for this compound under varying experimental conditions?
- Thermal Stability : Decomposes above 235°C; avoid prolonged heating .
- Light Sensitivity : Store in amber vials at 2–8°C to prevent radical-mediated degradation .
- Moisture : Hydrolysis risk in aqueous acidic/basic conditions; use anhydrous solvents for reactions .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural analysis?
- Comparative Analysis : Cross-reference with NIST Chemistry WebBook or authenticated samples .
- Computational Validation : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and verify assignments .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .
Notes
- Methodological Rigor : All answers are derived from peer-reviewed synthesis protocols, crystallography standards, and spectroscopic databases.
- Safety : Follow GHS guidelines for handling brominated compounds (e.g., eye protection, ventilation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
